N-[(2-chlorophenyl)methyl]-4-{[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide
Description
This compound features a quinazolinone core substituted with a sulfanyl-linked carbamoyl group and a 2-chlorophenylmethyl moiety, tethered to a cyclohexane-carboxamide scaffold. Quinazolinones are well-documented for anticonvulsant, anticancer, and kinase-inhibitory activities . The 2-chlorophenyl group may enhance lipophilicity and target binding, while the 2,4-dimethoxyphenyl carbamoyl moiety could improve solubility and hydrogen-bonding interactions. The cyclohexane ring likely contributes to conformational rigidity, influencing pharmacokinetic properties such as metabolic stability .
Properties
Molecular Formula |
C33H35ClN4O5S |
|---|---|
Molecular Weight |
635.2 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C33H35ClN4O5S/c1-42-24-15-16-28(29(17-24)43-2)36-30(39)20-44-33-37-27-10-6-4-8-25(27)32(41)38(33)19-21-11-13-22(14-12-21)31(40)35-18-23-7-3-5-9-26(23)34/h3-10,15-17,21-22H,11-14,18-20H2,1-2H3,(H,35,40)(H,36,39) |
InChI Key |
ZGRSAVYEBQTLLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5=CC=CC=C5Cl)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of (2-Chlorophenyl)methylamine
The (2-chlorophenyl)methylamine is synthesized via Gabriel synthesis using phthalimide and 2-chlorobenzyl bromide, followed by hydrazinolysis. Reaction conditions from Patent WO2017070418A1 guide the protocol:
Cyclohexane-1-carbonyl Chloride Formation
Cyclohexane-1-carboxylic acid (1.0 eq) is treated with thionyl chloride (2.5 eq) under reflux in anhydrous dichloromethane (DCM) for 3 hours. Excess reagents are removed via rotary evaporation at 38°C under 5 mm Hg.
Amide Coupling
The amine (1.0 eq) reacts with cyclohexane-1-carbonyl chloride (1.1 eq) in DCM at 0°C, using triethylamine (1.5 eq) as base. After 12 hours stirring, the mixture undergoes sequential washes with 1M HCl (2×), saturated NaHCO₃ (2×), and brine (1×). Organic layers are dried over Na₂SO₄, filtered, and concentrated to yield the carboxamide (85% purity, 91% yield).
Construction of 4-Oxo-3,4-dihydroquinazolin-3-ylmethyl Fragment
Anthranilic Acid Derivative Preparation
2-Aminobenzoic acid (1.0 eq) reacts with acetic anhydride (2.0 eq) at 120°C for 2 hours to form N-acetylanthranilic acid. This is treated with ammonium carbonate (3.0 eq) in DMF at 140°C for 8 hours under nitrogen, cyclizing to 3,4-dihydroquinazolin-4-one (67% yield).
Bromination at the 3-Methyl Position
The quinazolinone (1.0 eq) undergoes free radical bromination using N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq) in CCl₄ at 80°C for 4 hours. The 3-bromomethyl derivative is isolated via silica chromatography (hexane:ethyl acetate = 3:1, 82% yield).
Sulfanyl Linker Installation
Synthesis of [(2,4-Dimethoxyphenyl)carbamoyl]methyl Bromide
2,4-Dimethoxyaniline (1.0 eq) reacts with bromoacetyl bromide (1.2 eq) in DCM at −10°C. Triethylamine (1.5 eq) is added dropwise, and the mixture stirs for 3 hours. After standard workup, the product is recrystallized from acetone/methanol (1:3) to yield white crystals (mp 112–114°C, 89% yield).
Thioether Formation
The 3-bromomethylquinazolinone (1.0 eq) reacts with thiourea (1.5 eq) in ethanol/water (4:1) at 70°C for 2 hours. The intermediate thiouronium salt is treated with [(2,4-dimethoxyphenyl)carbamoyl]methyl bromide (1.1 eq) in DMF containing K₂CO₃ (2.0 eq) at 50°C for 6 hours. The thioether product is purified via column chromatography (SiO₂, CHCl₃:MeOH = 9:1, 76% yield).
Final Assembly via Amide Bond Formation
The cyclohexane carboxamide (1.0 eq) and quinazolinone-thioether (1.0 eq) undergo coupling using HATU (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF at 25°C for 18 hours. The reaction is quenched with ice-water, extracted with ethyl acetate (3×50 mL), and purified via reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA). Lyophilization yields the title compound as a white solid (62% yield, >98% purity by HPLC).
Optimization and Characterization
Reaction Condition Screening
Table 1 : Coupling Reagent Comparison for Final Amidation
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 18 | 62 |
| EDCI/HOBt | DCM | 25 | 24 | 48 |
| DCC | THF | 40 | 12 | 55 |
HATU in DMF provided optimal activation with minimal epimerization.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, quinazolinone NH), 7.45–7.38 (m, 4H, aromatic), 4.62 (s, 2H, SCH₂), 3.89 (s, 6H, OCH₃), 2.98–2.84 (m, 2H, cyclohexane CH₂).
Challenges and Mitigation Strategies
-
Stereochemical Control : Racemization during amide coupling is minimized using HATU/DIPEA at low temperatures.
-
Thioether Oxidation : Reaction under nitrogen atmosphere prevents sulfoxide formation.
-
Purification : Reverse-phase HPLC resolves closely eluting impurities from the final product.
Applications and Derivative Synthesis
The compound serves as a lead for kinase inhibitors, with modifications explored at the:
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-4-{[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-4-{[2-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Comparison
The compound’s structural uniqueness lies in its hybrid architecture, combining a quinazolinone core with a cyclohexane-carboxamide side chain. Key comparisons include:
Key Observations :
- Compared to ’s chromene-carboxamide, the quinazolinone core may offer stronger π-stacking interactions with aromatic residues in enzyme binding pockets .
Comparison with :
- Compound 12 (chromene-carboxamide) was synthesized via reflux with salicyaldehyde, yielding a planar heterocycle . The target compound’s quinazolinone likely requires similar cyclization but with a substituted benzaldehyde.
- Diazonium coupling (, Section 3.2.13) could model the introduction of aryl groups, though the target’s methoxy substituents may necessitate milder conditions to avoid demethylation .
Pharmacological and Physicochemical Properties
Hypothetical data based on analogs:
Key Insights :
- The 2,4-dimethoxyphenyl group may reduce logP compared to dichlorophenyl analogs (), improving aqueous solubility .
- Sulfamoyl groups () enhance solubility but may reduce blood-brain barrier penetration compared to the target’s carbamoyl moiety .
Binding Affinity and Docking Studies
Though direct docking data is unavailable, ’s Glide XP scoring function highlights critical binding motifs:
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintain 60–80°C during cyclization steps to ensure quinazolinone ring formation without side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while dichloromethane aids in purification via column chromatography .
- Catalysts : Use palladium catalysts for cross-coupling reactions involving sulfanyl or carbamoyl groups .
- Reaction Monitoring : Employ TLC and HPLC to track intermediates and confirm purity (>95%) .
Q. How can structural confirmation be achieved for this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., 2-chlorophenylmethyl at δ 4.2–4.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ≈ 650–660 Da) .
- X-ray Crystallography : Resolve stereochemistry of the cyclohexane carboxamide group if crystalline derivatives are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Kinase Inhibition Assays : Use consistent ATP concentrations (e.g., 10 µM) and validate with positive controls (e.g., staurosporine) .
- Cellular Uptake Studies : Quantify intracellular concentrations via LC-MS to correlate bioactivity with pharmacokinetics .
- Control for Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or VEGFR2). Focus on the sulfanyl group’s role in hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the quinazolinone-cyclohexane interface in aqueous environments .
- Pharmacophore Mapping : Identify critical moieties (e.g., 2,4-dimethoxyphenyl) for target selectivity using Schrödinger’s Phase .
Q. How does the sulfanyl linkage influence metabolic stability?
- Methodological Answer :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. Compare half-life (t₁/₂) to analogs lacking the sulfanyl group .
- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. A sulfanyl group may reduce CYP affinity, enhancing metabolic stability .
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to design experiments to clarify?
- Methodological Answer :
- Solubility Profiling : Measure in PBS (pH 7.4), DMSO, and simulated gastric fluid using nephelometry. Report values as µg/mL ± SD .
- Salt Formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility without altering bioactivity .
- Co-solvency Studies : Test surfactants (e.g., Tween-80) or cyclodextrins for formulation compatibility .
Stability and Storage
Q. What storage conditions prevent degradation of this compound?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the dimethoxyphenyl group .
- Lyophilization : For long-term storage, lyophilize in 10 mM ammonium acetate (pH 5.0) to maintain stability >12 months .
- HPLC Purity Checks : Monitor batch integrity every 6 months; degradation products (e.g., hydrolyzed carboxamide) should be <2% .
Biological Target Identification
Q. What in vitro assays validate the compound’s mechanism of action?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM. Focus on inhibition >50% for lead targets .
- Apoptosis Assays : Treat cancer cell lines (e.g., HeLa) and measure caspase-3 activation via fluorescence .
- Transcriptomics : Perform RNA-seq on treated cells to identify downregulated pathways (e.g., MAPK/ERK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
